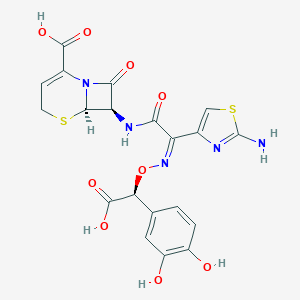
Cefetecol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
セフェテコルは、広域スペクトルの第4世代セファロスポリン系抗菌化合物です。 グラム陽性菌とグラム陰性菌の両方、特に腸内感染の原因となる菌に対して効果があるように設計されています 。 セフェテコルは、カテコール置換構造が特徴であり、鉄をキレート化する能力と細菌細胞への浸透性を高めています .
準備方法
セフェテコルの合成には、いくつかの重要なステップが含まれます。 セフェテコル二ナトリウムとその不純物の調製が文書化されており、目的化合物の分離と精製に焦点を当てた方法が採用されています 。 工業生産方法では、通常、高性能液体クロマトグラフィー(HPLC)と質量分析法(MS)を使用して、化学構造の分析と確認が行われます .
化学反応の分析
セフェテコルは、次のようなさまざまな化学反応を起こします。
酸化還元反応: これらの反応は、セフェテコル分子の官能基を修飾するために不可欠です。
置換反応: これらの反応で使用される一般的な試薬には、ハロゲンや他の求核剤などがあり、セフェテコル構造中の特定の原子または基を置換します。
科学研究への応用
化学: セファロスポリンの合成と反応性に関する研究のためのモデル化合物として役立ちます。
生物学: セフェテコルの鉄をキレート化する能力は、細菌の鉄輸送機構を研究するための貴重なツールとなります。
医学: 開発が中止されたものの、セフェテコルは当初、特に多剤耐性菌が原因の細菌感染症の治療に役立つ可能性を秘めていると考えられていました.
科学的研究の応用
Chemistry: It serves as a model compound for studying the synthesis and reactivity of cephalosporins.
Biology: Cefetecol’s ability to chelate iron makes it a valuable tool for studying bacterial iron transport mechanisms.
作用機序
セフェテコルは、細菌細胞壁の内側に位置するペニシリン結合タンパク質(PBP)に結合し、その活性を阻害することによって抗菌効果を発揮します 。 この阻害により、細菌細胞壁の合成が阻害され、最終的に細胞死に至ります 。 セフェテコル上のカテコール部分は、鉄をキレート化する能力を高め、鉄チャネルを通じて細菌細胞への輸送を促進します .
類似の化合物との比較
セフェテコルは、セフィデロコル、セフタジジム、セフェピムなどの他のセファロスポリンと類似しています 。セフェテコルのユニークなカテコール置換構造は、これらの化合物と区別されます。 この構造は、鉄をキレート化する能力と細菌細胞への浸透性を高め、グラム陰性菌に対して特に効果的です 。類似の化合物には以下のようなものがあります。
セフィデロコル: カルバペネム耐性グラム陰性菌に対して強力な活性を示すシデロフォア系セファロスポリン.
セフタジジム: 広域スペクトル活性を示す第3世代セファロスポリン.
セフェピム: β-ラクタマーゼに対する安定性が向上した第4世代セファロスポリン.
類似化合物との比較
Cefetecol is similar to other cephalosporins, such as cefiderocol, ceftazidime, and cefepime . this compound’s unique catechol-substituted structure distinguishes it from these compounds. This structure enhances its ability to chelate iron and penetrate bacterial cells, making it particularly effective against Gram-negative bacteria . Similar compounds include:
生物活性
Cefetecol, a novel antibiotic belonging to the class of siderophore-conjugated cephalosporins, has garnered attention for its unique mechanism of action and promising efficacy against multidrug-resistant Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo efficacy, and relevant case studies.
This compound operates primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics. Its unique structural feature—a catechol moiety—enables it to chelate iron, facilitating active transport across the outer membrane of Gram-negative bacteria via specific iron transporters. This mechanism is crucial for overcoming the resistance posed by various β-lactamases, particularly in carbapenem-resistant strains.
Key Mechanisms:
- Iron Chelation: The catechol group binds iron, mimicking natural siderophores and enhancing bacterial uptake.
- PBP Binding: this compound exhibits high affinity for penicillin-binding proteins (PBPs), leading to effective inhibition of cell wall synthesis.
- Resistance Overcoming: It maintains stability against serine- and metallo-β-lactamases, including KPC and NDM types, which are prevalent in resistant strains.
In Vitro Activity
Recent studies have demonstrated this compound's potent in vitro activity against a range of multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) indicate its effectiveness:
| Pathogen | MIC (μg/mL) |
|---|---|
| Klebsiella pneumoniae | ≤2 |
| Escherichia coli | ≤2 |
| Pseudomonas aeruginosa | ≤2 |
| Acinetobacter baumannii | ≤2 |
This compound shows low resistance rates among clinical isolates, with studies reporting an overall resistance rate of approximately 5.8% for carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKp) strains .
In Vivo Efficacy
This compound's in vivo efficacy has been evaluated in various animal models. Notably, it has shown significant effectiveness in treating infections caused by carbapenem-resistant organisms. A retrospective cohort analysis involving adult patients treated with this compound revealed:
- Clinical Success Rate: 46% of patients achieved clinical success defined by survival and infection resolution.
- Common Infections: Pneumonia was the predominant infection type (79%), with Acinetobacter baumannii being the most frequently isolated pathogen (58%) .
Case Studies
A series of case studies illustrate this compound's application in clinical settings:
- Case Study 1: In a cohort of 24 patients with carbapenem-resistant infections, this compound was administered as a monotherapy to 67% of patients. The results showed a clinical success rate of 46%, with pneumonia being the most common infection source.
- Case Study 2: A study comparing this compound with traditional therapies indicated that this compound had comparable or superior outcomes in terms of infection resolution and mortality rates among patients with severe infections caused by resistant pathogens .
特性
CAS番号 |
117211-03-7 |
|---|---|
分子式 |
C20H17N5O9S2 |
分子量 |
535.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1 |
InChIキー |
ILZCDOYRDFDUPN-XUQRFURESA-N |
SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
異性体SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O |
正規SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
Key on ui other cas no. |
117211-03-7 |
同義語 |
GR 69153 GR-69153 GR69153 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















